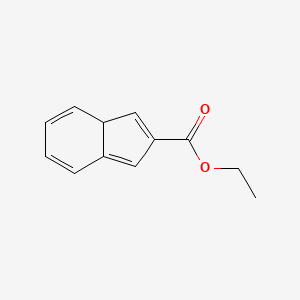

ethyl 3aH-indene-2-carboxylate

Description

Ethyl 3aH-indene-2-carboxylate is a bicyclic organic compound featuring a fused indene ring system with an ester functional group at position 2. Indene carboxylates are widely studied for their synthetic versatility, serving as intermediates in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

ethyl 3aH-indene-2-carboxylate |

InChI |

InChI=1S/C12H12O2/c1-2-14-12(13)11-7-9-5-3-4-6-10(9)8-11/h3-9H,2H2,1H3 |

InChI Key |

XSFUVXFWCOXDQT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2C=CC=CC2=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3aH-indene-2-carboxylate typically involves the esterification of indene-2-carboxylic acid. One common method is the Fischer esterification, where indene-2-carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

Indene-2-carboxylic acid+EthanolH2SO4Ethyl 3aH-indene-2-carboxylate+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Sigmatropic Rearrangements

Ethyl 3aH-indene-2-carboxylate undergoes rapid -sigmatropic shifts at room temperature, particularly with bulky substituents like isopropyl groups. For example:

-

Isopropyl migration : Silylation of 3a-isopropyl-3aH-indene derivatives with TMS triflate at -23°C generates intermediates that rearrange to 1H-indene isomers at ambient temperatures .

-

Comparative migratory aptitude : The rate of shifts follows the trend: benzyl > isopropyl > methyl, with isopropyl migrating ~55× faster than methyl .

Cycloaddition Reactions

The compound participates in regioselective cycloadditions due to its conjugated diene system:

[8+2] Cycloadditions

-

With DMAD : Reaction with dimethyl acetylenedicarboxylate (DMAD) yields tricyclic adducts (e.g., 10 in Scheme 1 of ) in 31% yield.

-

With 2-chloroacryloyl chloride : Forms adducts like 16 , which undergo Curtius rearrangement to tricyclic ketones (e.g., 17 ) in 25–33% yield after hydrolysis .

Diels-Alder Reactions

-

Annulene formation : Reacts with 2-chloroacrylonitrile to generate tricyclic annulenes (e.g., 23 ) via flash-vacuum pyrolysis (78% yield at 400°C/0.3 mmHg) .

Palladium-Catalyzed Cascades

-

Pentamolecular queuing cascades : Ethyl indene carboxylates form via Pd-catalyzed carbonylation and coupling with morpholine/CO, achieving 15–25% yields of tricyclic products .

-

Asymmetric allylic alkylation : Using Pd₂(dba)₃ and chiral ligands (e.g., L-PiEt₂ ), enantioselective additions to oxazolones proceed with >99:1 branch/linear selectivity and 97% ee .

Gold/Indium-Catalyzed Additions

-

Nakamura reaction : Synergistic Au(I)/In(III) catalysis enables enantioselective additions of 1,3-dicarbonyls to alkynes, yielding chiral indene derivatives (e.g., 3aa ) with up to 99% ee .

Silylation and Trapping Strategies

-

TMS triflate-mediated silylation : At -23°C, generates 3-trimethylsiloxy-3aH-indene intermediates that are trapped with PTAD or 2-chloroacryloyl chloride to form stable adducts (e.g., 15 , 18 ) .

-

Solvent effects : Dichloroethane enhances reactivity of TMS triflate, improving yields of cycloadducts (33% vs. 15% in DME) .

Stability and Handling

Scientific Research Applications

Ethyl 3aH-indene-2-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3aH-indene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

Ethyl-5,6-dimethoxy-1-oxo-2-(3-phenylprop-2-ynyl)-2,3-dihydro-1H-indene-2-carboxylate (5a)

- Structure : Contains methoxy groups at positions 5 and 6, a ketone at position 1, and a phenylpropynyl substituent at position 2.

- Synthesis : Pd/C-mediated arylation followed by I₂-catalyzed hydration, highlighting the role of transition-metal catalysts in constructing complex indene frameworks .

- Key Differences: The electron-withdrawing ketone and methoxy groups enhance electrophilic reactivity compared to the parent compound.

Ethyl 2-Amino-2,3-dihydro-1H-indene-2-carboxylate Hydrochloride

- Structure: Amino group at position 2 and hydrochloride salt.

- Properties: The protonated amino group increases water solubility, making it suitable for salt-forming reactions in drug synthesis. Molecular weight = 241.72 g/mol .

- Applications: Likely used in peptide mimetics or as a building block for bioactive molecules due to its amino-ester functionality.

Ethyl 3-Oxo-2,3-dihydro-1H-indene-5-carboxylate

- Structure : Ketone at position 3 and ester at position 5.

- Reactivity: The 3-oxo group stabilizes enolate intermediates, enabling nucleophilic additions, unlike the 2-carboxylate isomer .

Data Tables

Table 1: Key Structural Analogs of Ethyl 3aH-Indene-2-Carboxylate

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Ethyl-5,6-dimethoxy-1-oxo-2-(3-phenylpropynyl)-2,3-dihydro-1H-indene-2-carboxylate | - | C₂₅H₂₄O₅ | 404.46 | 5,6-OCH₃, 1-oxo, 2-phenylpropynyl |

| Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | 136834-79-2 | C₁₂H₁₆ClNO₂ | 241.72 | 2-NH₂·HCl |

| Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate | - | C₁₂H₁₂O₃ | 204.23 | 3-oxo, 5-COOEt |

| 2-{4-Methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid | - | C₂₇H₂₇NO₅ | 445.51 | Amide, aromatic ether |

Biological Activity

Ethyl 3aH-indene-2-carboxylate is an organic compound with notable biological activity, primarily due to its unique bicyclic structure. This compound, classified under carboxylic acid esters, has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 188.22 g/mol. Its structure features an indene moiety with a carboxylate functional group, which is significant for its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Interactions : The compound exhibits reactivity with various nucleophiles and electrophiles, which is crucial for predicting its behavior in biological systems.

- Pharmacodynamics : Studies suggest that this compound may interact with biomolecules, influencing pharmacodynamics and pharmacokinetics.

Therapeutic Potential

This compound and its derivatives have shown promise in developing new therapeutic agents due to their biological activities. They may serve as templates for synthesizing compounds that exhibit enhanced biological properties or altered chemical characteristics .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl hexahydro-4,7-methanoindane-3a-carboxylate | C13H18O2 | Saturated bicyclic structure |

| Ethyl 2,3-dihydro-1H-indene-2-carboxylate | C12H14O2 | Different saturation level in the indene ring |

| Ethyl exo-tricyclo[5.2.1.02,6]decane-endocarboxylate | C15H20O2 | Tricyclic structure distinct from indenes |

The distinct arrangement of double bonds and functional groups in this compound may confer unique reactivity patterns and biological activities compared to these similar compounds.

Case Studies and Research Findings

Research has indicated various applications and findings related to the biological activity of this compound:

- Anticancer Activity : Some studies have explored the potential of indene derivatives in inhibiting malignant cell proliferation. Compounds structurally related to this compound have shown promise in this area .

- Inhibition of Transporters : Analogues of this compound have been investigated for their ability to inhibit monoamine transporters, which could have implications for treating neurological conditions such as Parkinson's disease .

- Synthetic Applications : The compound serves as a precursor in various synthetic pathways leading to biologically active molecules. For instance, it can be used in reactions that yield compounds with significant pharmacological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.